molecular formula C8H5F3N2O B13125795 2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile

2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile

Cat. No.: B13125795
M. Wt: 202.13 g/mol
InChI Key: BQNPJUINBAFMGO-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H5F3N2O. It is a derivative of pyridine, characterized by the presence of a trifluoromethoxy group at the 5-position and an acetonitrile group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethoxy)pyridine with sodium cyanide in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. In agrochemicals, it can interfere with essential biological processes in pests, resulting in their elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

2-[5-(trifluoromethoxy)pyridin-2-yl]acetonitrile

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-6(3-4-12)13-5-7/h1-2,5H,3H2

InChI Key

BQNPJUINBAFMGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)CC#N

Origin of Product

United States

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